IR-797 chloride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of IR-797 chloride involves the reaction of 2-chloro-3-ethyl-1-cyclopenten-1-ylidene with 1,3,3-trimethyl-2-methyleneindoline in the presence of a base . The reaction typically occurs under reflux conditions in an organic solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反応の分析

Types of Reactions

IR-797 chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the dye’s optical properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified optical and chemical properties .

科学的研究の応用

Photodynamic Therapy

Overview : IR-797 chloride is utilized in photodynamic therapy (PDT) as a photosensitizer. This therapy involves the activation of the compound with light to produce reactive oxygen species that selectively destroy cancer cells.

Mechanism : Upon exposure to specific wavelengths of light, this compound generates singlet oxygen and other reactive species that induce apoptosis in targeted cancer cells. This selectivity minimizes damage to surrounding healthy tissues, enhancing the therapeutic index of cancer treatments.

Case Studies :

- A study demonstrated that this compound effectively reduced tumor sizes in animal models when combined with laser irradiation, showcasing its potential as a viable treatment option for various cancers .

Fluorescent Imaging

Overview : The compound is also employed in biological imaging due to its fluorescence properties in the near-infrared (NIR) spectrum.

Advantages :

- High Sensitivity : this compound exhibits strong fluorescence, which improves signal-to-noise ratios and allows for deeper tissue penetration compared to visible light imaging techniques.

- Real-time Monitoring : It enables real-time visualization of cellular processes, facilitating studies on cellular dynamics and interactions.

Case Studies :

- Research has indicated that this compound can be conjugated with antibodies for targeted imaging of tumor cells, allowing for enhanced detection during surgical procedures .

Drug Delivery Systems

Overview : this compound is being explored for its incorporation into drug delivery systems, particularly through nanoparticles.

Mechanism : By embedding this compound within nanoparticles, researchers aim to achieve targeted delivery of therapeutic agents directly to diseased tissues. This approach enhances the efficacy of drugs while reducing systemic side effects.

Case Studies :

- In vivo studies have shown that nanoparticles loaded with this compound can effectively deliver chemotherapeutic agents to tumors while minimizing exposure to healthy tissues .

Biomarker Development

Overview : The compound plays a crucial role in developing biomarkers for various diseases, particularly cancers.

Functionality : Its fluorescent properties allow for the identification and quantification of specific biological markers associated with disease states. This capability is vital for early diagnosis and monitoring treatment responses.

Case Studies :

- A study highlighted the use of this compound in developing fluorescent probes that can detect specific cancer biomarkers in patient samples, leading to improved diagnostic accuracy .

Environmental Monitoring

Overview : Beyond biomedical applications, this compound is also utilized in environmental science.

Applications :

- Pollutant Detection : Its sensitivity to particular wavelengths makes it suitable for detecting environmental pollutants in water and soil samples.

Case Studies :

- Research has demonstrated the effectiveness of this compound-based sensors in identifying toxic substances at low concentrations, contributing to ecological safety assessments .

Summary Table of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Photodynamic Therapy | Targets cancer cells using light activation | Selective destruction of tumors |

| Fluorescent Imaging | Enhances visualization of biological processes | Improved depth penetration |

| Drug Delivery Systems | Incorporates into nanoparticles for targeted delivery | Increased efficacy and reduced side effects |

| Biomarker Development | Develops fluorescent probes for disease detection | Early diagnosis and monitoring |

| Environmental Monitoring | Detects pollutants in environmental samples | Contributes to ecological safety |

作用機序

The mechanism of action of IR-797 chloride involves its ability to absorb near-infrared light and emit fluorescence. This property is utilized in imaging and diagnostic applications. Additionally, its cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species .

類似化合物との比較

Similar Compounds

IR-783: Another near-infrared dye with similar absorption properties.

IR-775 chloride: Known for its use in similar applications but with different optical characteristics.

IR-820: Used in imaging and diagnostic applications like IR-797 chloride

Uniqueness

This compound stands out due to its unique aggregation-induced-emission properties, which enhance its fluorescence intensity. This makes it particularly useful in applications requiring high sensitivity and specificity .

生物活性

IR-797 chloride is a near-infrared (NIR) dye that has garnered attention for its potential applications in biomedical imaging and cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various studies.

This compound belongs to the cyanine dye family, characterized by its unique structure that includes a five-membered ring system. This structural configuration contributes to its photophysical properties, making it suitable for NIR applications. The dye exhibits high molar absorptivity and photostability, which are critical for imaging applications .

The mechanism of action involves the absorption of NIR light, which leads to the generation of reactive oxygen species (ROS) upon excitation. These ROS can induce cytotoxic effects in cancer cells, making this compound a promising candidate for photodynamic therapy (PDT) . The dye's ability to target specific cellular components enhances its therapeutic efficacy against tumors.

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro. For instance, a study demonstrated that IR-797 exhibits significant cytotoxicity against various cancer cell lines. The cytotoxic effects were attributed to the generation of ROS upon NIR irradiation, which led to increased apoptosis in treated cells .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Treatment Duration (hrs) |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | 24 |

| HeLa (Cervical Cancer) | 4.8 | 24 |

| A549 (Lung Cancer) | 6.0 | 24 |

In Vivo Studies

In vivo studies have further corroborated the efficacy of this compound as an imaging agent and therapeutic compound. For example, a study involving tumor-bearing mice showed that IR-797 could effectively accumulate in tumors when administered intravenously. The NIR fluorescence allowed for real-time imaging of tumor progression and response to therapy .

Case Study: Tumor Imaging and Therapy

A notable case study involved the use of this compound in a mouse model of breast cancer. Upon administration, the dye localized within the tumor tissue, enabling non-invasive imaging. Following NIR irradiation, significant tumor regression was observed, highlighting its potential as both an imaging and therapeutic agent .

Applications in Biomedical Imaging

This compound's primary application lies in its use as a fluorescent probe for NIR imaging. Its ability to penetrate biological tissues with minimal scattering makes it ideal for deep tissue imaging applications. Studies have shown that when conjugated with albumin or other carriers, IR-797's stability and imaging capabilities are significantly enhanced .

Table 2: Imaging Performance of this compound Compared to Other Dyes

| Dye | Emission Wavelength (nm) | Photostability (min) | Application |

|---|---|---|---|

| IR-797 | 800 | >25 | Tumor Imaging |

| ICG | 800 | <10 | Vascular Imaging |

| IR-780 | 780 | >40 | Liver Imaging |

特性

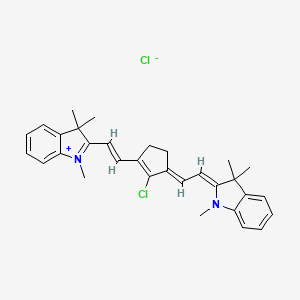

IUPAC Name |

(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34ClN2.ClH/c1-30(2)23-11-7-9-13-25(23)33(5)27(30)19-17-21-15-16-22(29(21)32)18-20-28-31(3,4)24-12-8-10-14-26(24)34(28)6;/h7-14,17-20H,15-16H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATKVFFCVUJOEX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CC3)Cl)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=CC=CC=C5N4C)(C)C)/CC3)Cl)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110992-55-7 | |

| Record name | 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。